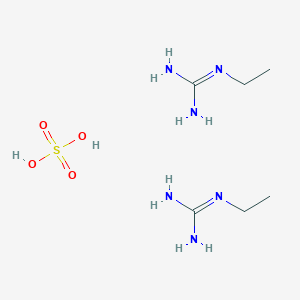

1-Ethylguanidine sulfate

Beschreibung

Historical Context and Evolution of Guanidine (B92328) Research

The study of guanidine chemistry began in 1861 when Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine (B1146940) sourced from Peruvian guano. britannica.comwikipedia.org This discovery laid the groundwork for over a century of research into a fascinating class of nitrogen-rich compounds. Initially found in various plant and animal products, the scope of guanidine research expanded significantly over time. britannica.comacs.org

A major advancement came with the development of synthetic routes, such as preparing guanidine from calcium cyanamide (B42294), which, when heated with water, forms dicyandiamide (B1669379)—a key precursor. britannica.com Fusing dicyandiamide with an ammonium (B1175870) salt provides a good yield of guanidine. britannica.com The early 20th century saw further progress, including a 1907 German patent for producing guanidinium (B1211019) nitrate (B79036) from dicyanamide (B8802431) and strong acid. acs.org By 1935, X-ray crystal analysis revealed the symmetrical, planar structure of the guanidinium cation, where the positive charge is delocalized across all three nitrogen atoms through resonance. britannica.com This resonance stabilization is the source of the ion's stability and the compound's characteristically strong basicity. britannica.comwikipedia.org The detailed crystallographic structure of guanidine itself was fully elucidated 148 years after its initial synthesis. wikipedia.org

The evolution of guanidine research has led to the discovery of derivatives with important applications, from intermediates in the synthesis of dyes to compounds with significant physiological roles like the amino acid arginine. britannica.com

Table 1: Key Milestones in the History of Guanidine Research

| Year | Milestone | Significance |

|---|---|---|

| 1861 | Adolph Strecker isolates guanidine from guanine. britannica.comwikipedia.org | Marks the discovery of the parent compound and the beginning of guanidine chemistry. |

| 1907 | A German patent is awarded for the synthesis of guanidinium nitrate. acs.org | Represents an early development in the industrial production of guanidine salts. |

| 1935 | W. Theilacker conducts an X-ray crystal analysis of guanidinium iodide. britannica.com | Provides the first structural insights into the stable, resonance-stabilized guanidinium cation. |

| 2013 | The precise crystal structure of guanidine is determined using single-crystal neutron diffraction. wikipedia.org | Offers a complete and detailed understanding of the molecule's geometry 148 years after its discovery. |

Classification and Structural Diversity of Guanidine Derivatives in Chemical Science

Guanidine derivatives are a broad and diverse family of compounds, the classification of which can be approached from several perspectives. ineosopen.orgresearchgate.net A primary method categorizes them based on the number and nature of the substituents attached to the nitrogen atoms. ineosopen.orgresearchgate.net These substituents can be electron-donating (e.g., alkyl groups) or electron-withdrawing (e.g., nitro, cyano groups), which significantly influences the compound's basicity and reactivity. sci-hub.se

Structurally, guanidines can be categorized as:

Acyclic Guanidines: These are open-chain structures, ranging from simple mono-substituted derivatives like 1-Ethylguanidine to more complex, polysubstituted molecules.

Cyclic Guanidines: In these compounds, the guanidine moiety is part of a ring system. These are found in numerous natural products and synthetic molecules. sci-hub.se

Guanidine-Containing Natural Products: Nature provides a vast array of complex molecules featuring the guanidine group, such as the amino acid arginine, creatine, and various alkaloids. wikipedia.org

Another classification system is based on the synthetic method used to create them, focusing on the "guanilating reagent" or the initial building block that provides the guanidine core. ineosopen.orgresearchgate.net The reactions to form these derivatives are generally categorized as either nucleophilic substitution or nucleophilic addition. researchgate.net

| By Origin | Based on whether the compound is natural or synthetic. | Natural (e.g., Arginine, Creatine), Synthetic (e.g., Chlorguanide). britannica.comwikipedia.org |

Academic Positioning of 1-Ethylguanidine Sulfate (B86663) within Contemporary Guanidinium Chemistry

1-Ethylguanidine sulfate, with the chemical formula [C₂H₅NHC(=NH)NH₂]₂·H₂SO₄, holds a distinct position within the field of guanidinium chemistry. sigmaaldrich.com It is a simple, mono-substituted acyclic guanidine derivative. cymitquimica.com Due to the exceptional basicity of the guanidine group (pKaH of 13.6), it exists almost exclusively in its protonated form, the ethylguanidinium cation, in neutral solutions. wikipedia.org Consequently, it is commercially available and studied as a stable sulfate salt. sigmaaldrich.comcymitquimica.com

In contemporary research, this compound is primarily positioned as a research chemical and a fundamental building block in organic synthesis . sigmaaldrich.comcymitquimica.com Its utility stems from the reactive nature of the guanidine functional group, which can participate in various chemical transformations. It is not typically studied for direct therapeutic applications itself but rather as a precursor or reactant for creating more complex molecules. fishersci.at Its simple ethyl substitution provides a baseline for studying the effects of alkyl groups on the properties and reactivity of the guanidine core without the steric hindrance of larger substituents. vulcanchem.com

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3482-86-8 |

| Molecular Formula | C₆H₂₀N₆O₄S |

| Molecular Weight | 272.33 g/mol |

| Form | Solid |

| Melting Point | 244 °C (decomposes) |

| Solubility | Soluble in water. |

Data sourced from sigmaaldrich.comfishersci.atnih.govsigmaaldrich.com

Overview of Fundamental Research Avenues and Scholarly Contributions concerning this compound

Scholarly research involving this compound has been concentrated in specific areas of chemical science, primarily leveraging its properties as a synthetic reagent and a model compound for reactivity studies.

Key research applications include:

Synthesis of Heterocyclic Compounds: this compound has been documented as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines. fishersci.at This demonstrates its role as a key building block for constructing more complex nitrogen-containing ring systems, which are prevalent in medicinal chemistry.

Reaction Mechanism Studies: The compound was a subject of investigation in a pulse radiolysis study exploring the reactions of hydroxyl radicals (•OH) and sulfate radical anions (SO₄•⁻) with simple guanidine derivatives. researchgate.netcore.ac.uk The research found that the reaction of •OH with 1-ethylguanidine generates reducing carbon-centered radicals. researchgate.net Such fundamental studies are crucial for understanding the mechanisms of oxidative damage in biological systems, particularly concerning the amino acid arginine, which contains a guanidine group. core.ac.uk

General Chemical Synthesis and Thermal Analysis: It is frequently cited as a material for use in chemical synthesis and thermal analysis studies, indicating its stability and utility as a standard laboratory reagent. fishersci.atfishersci.com

These focused research avenues highlight the role of this compound not as an end-product, but as a valuable tool for advancing the understanding of fundamental chemical reactivity and for the construction of novel molecules.

Table 4: Summary of Research Applications for this compound

| Research Area | Specific Application | Scientific Contribution |

|---|---|---|

| Organic Synthesis | Reactant for the synthesis of 3-Ethyl-6-methyl-isocytosines. fishersci.at | Serves as a foundational building block for creating substituted heterocyclic compounds. |

| Physical Chemistry / Radiolysis | Studied in reactions with hydroxyl and sulfate radicals. researchgate.netcore.ac.uk | Provides insight into the formation of carbon-centered radicals and the mechanisms of one-electron oxidation of guanidine derivatives. |

| Materials Science | Used in thermal analysis studies. fishersci.atfishersci.com | Characterizes the thermal stability and decomposition properties of simple guanidinium salts. |

Eigenschaften

Molekularformel |

C6H20N6O4S |

|---|---|

Molekulargewicht |

272.33 g/mol |

IUPAC-Name |

2-ethylguanidine;sulfuric acid |

InChI |

InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) |

InChI-Schlüssel |

UKQVDMIAGTYDFN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN=C(N)N.CCN=C(N)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1 Ethylguanidine Sulfate

Established Reaction Pathways for the Preparation of Guanidinium (B1211019) Salts

The preparation of guanidinium salts is a cornerstone of organic synthesis, with several well-established pathways. A predominant method involves the nucleophilic attack of an amine on a guanylating agent. Common guanylating agents include cyanamide (B42294), dicyandiamide (B1669379), S-alkylisothioureas, and pyrazole-carboxamidines. The reaction of an amine with an S-alkylisothiourea salt, for instance, is a widely used method for the synthesis of monosubstituted guanidines. This reaction proceeds via the displacement of the alkylthiol leaving group by the amine.

Another classical approach is the reaction of amines with cyanamide or its dimer, dicyandiamide. The reaction with dicyandiamide often requires elevated temperatures and can be catalyzed by acids. For example, the synthesis of metformin, a biguanide (B1667054) derivative, can be achieved by reacting dimethylamine (B145610) with dicyandiamide under pressure. google.com This highlights the utility of dicyandiamide as a precursor for more complex guanidine-containing structures.

Specific Synthetic Routes for 1-Ethylguanidine Sulfate (B86663)

The synthesis of 1-Ethylguanidine sulfate can be approached through several specific routes, primarily centered around the guanidinylation of ethylamine (B1201723).

Precursor Selection and Reactant Stoichiometry Considerations

The primary precursors for the synthesis of this compound are an ethylamine source and a guanylating agent that can ultimately provide the sulfate counterion. Two plausible and commonly employed routes are:

Reaction of Ethylamine with S-Methylisothiourea Sulfate: In this route, ethylamine acts as the nucleophile, and S-Methylisothiourea sulfate serves as the guanylating agent. S-Methylisothiourea sulfate can be prepared from the reaction of thiourea (B124793) with methyl sulfate. orgsyn.org The stoichiometry of the reaction between ethylamine and S-Methylisothiourea sulfate is typically 1:1, although a slight excess of the amine may be used to drive the reaction to completion.

Reaction of Ethylamine with Cyanamide or Dicyandiamide followed by Sulfuric Acid: Ethylamine can be reacted with cyanamide or dicyandiamide to form 1-ethylguanidine. The resulting free base can then be neutralized with sulfuric acid to yield this compound. When using dicyandiamide, the reaction is typically carried out with an ethylamine salt, such as ethylamine hydrochloride, at elevated temperatures. The molar ratio of ethylamine to the cyano group of the guanylating agent is a critical parameter to control to avoid the formation of undesired byproducts.

A less common but viable route involves the reaction of urea (B33335) with a sulfamic acid salt, which directly yields a guanidine (B92328) sulfate. google.com While this has been demonstrated for unsubstituted guanidine, its applicability to the synthesis of this compound would depend on the specific reaction conditions and the reactivity of ethylamine in this system.

Reaction Conditions and Mechanistic Aspects of Formation

The reaction conditions for the synthesis of this compound are highly dependent on the chosen synthetic route.

For the reaction of ethylamine with S-Methylisothiourea sulfate, the reaction is often carried out in an aqueous solution under reflux. prepchem.com The mechanism involves the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbon of the S-methylisothiourea, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanethiol (B179389) yields the protonated 1-ethylguanidine, which then associates with the sulfate anion.

When using dicyandiamide, the reaction with an ethylamine salt is typically performed at temperatures above 100°C, often in a sealed reactor to maintain pressure. The reaction mechanism is thought to involve the initial dissociation of dicyandiamide to cyanamide, which is then attacked by ethylamine. nii.ac.jp The resulting guanidine is then protonated by the acid present in the reaction mixture. The final step would involve the isolation of the sulfate salt, either by direct use of sulfuric acid in the reaction or by a subsequent salt exchange.

The following table summarizes the typical reaction conditions for these pathways:

| Synthetic Route | Precursors | Solvent | Temperature | Key Conditions |

| From S-Methylisothiourea Sulfate | Ethylamine, S-Methylisothiourea sulfate | Water | Reflux | Aqueous solution |

| From Dicyandiamide | Ethylamine hydrochloride, Dicyandiamide | Water or organic solvent | >100°C | Sealed reactor, elevated pressure |

Optimization of Synthetic Yields and Purity in Laboratory-Scale Preparations

Optimizing the yield and purity of this compound in a laboratory setting involves careful control of several reaction parameters.

In the S-methylisothiourea sulfate method, the reaction time is a critical factor; prolonged heating can lead to decomposition of the product. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time. Purification is typically achieved by crystallization. After the reaction, the mixture can be concentrated, and the product precipitated by the addition of a less polar solvent like ethanol. prepchem.com

For the dicyandiamide route, controlling the temperature and pressure is crucial for maximizing the yield and minimizing the formation of byproducts such as melamine. The use of a catalyst, such as an organic acid, has been shown to improve the stability of dicyandiamide in aqueous systems at high temperatures, thereby reducing side reactions. google.com Purification of the final product often involves recrystallization from a suitable solvent system, such as ethanol-water, to remove any unreacted starting materials or byproducts.

Advanced Synthetic Techniques and Emerging Methodologies for Guanidine Derivatives

While the classical methods described above are robust for the synthesis of simple guanidines like 1-ethylguanidine, research into more advanced and versatile synthetic methodologies is ongoing. These emerging techniques often offer milder reaction conditions, broader substrate scope, and access to more complex guanidine-containing molecules.

Transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of guanidines. For instance, palladium-catalyzed reactions of azides with isonitriles and amines can provide access to functionalized guanidines. While potentially overly complex for the synthesis of 1-ethylguanidine itself, these methods are indicative of the expanding toolkit available to synthetic chemists for the construction of the guanidine moiety.

The development of novel guanylating reagents is another active area of research. Reagents such as N,N'-di-Boc-N"-triflylguanidine allow for the guanidinylation of amines under mild conditions. These reagents are particularly useful in the context of solid-phase synthesis and for the preparation of complex, polyfunctional molecules where harsh reaction conditions are not tolerated.

Furthermore, flow chemistry approaches are being explored for the synthesis of guanidines. Flow reactors can offer improved control over reaction parameters such as temperature and mixing, leading to higher yields and purity, as well as enhanced safety for exothermic reactions.

Computational and Theoretical Investigations of 1 Ethylguanidine Sulfate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1-ethylguanidinium cation, the active component of 1-Ethylguanidine sulfate (B86663). These calculations, typically employing density functional theory (DFT) and ab initio methods, reveal details about its geometry, electronic charge distribution, and orbital energies.

The guanidinium (B1211019) cation itself is characterized by a planar Y-shaped CN₃ core with D₃h symmetry, leading to significant resonance stabilization of the positive charge across the three nitrogen atoms. The introduction of an ethyl group to one of the nitrogen atoms, forming the 1-ethylguanidinium cation, breaks this symmetry. This substitution influences the electronic structure and energetics of the molecule. Theoretical studies on substituted guanidines have shown that alkyl groups, being electron-donating, can modulate the charge distribution and basicity of the guanidinium moiety. encyclopedia.pubnih.gov

The primary effect of the ethyl group is the inductive donation of electron density towards the guanidinium core. This can lead to a slight localization of the positive charge on the substituted nitrogen and a corresponding change in the bond lengths and angles of the CN₃ framework. While the planarity of the core is largely maintained, the C-N bond associated with the ethylated nitrogen may exhibit altered characteristics compared to the other two C-N bonds.

Key energetic properties that can be determined from quantum chemical calculations include the proton affinity and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of the chemical reactivity and stability of the molecule. For the 1-ethylguanidinium cation, the frontier orbitals are expected to be delocalized over the π-system of the guanidinium group.

Table 1: Calculated Electronic Properties of the Guanidinium Cation (Illustrative)

| Property | Calculated Value | Method | Reference |

| C-N Bond Length | 1.325 Å | B3LYP/6-31G | acs.org |

| N-C-N Angle | 120.0° | B3LYP/6-31G | acs.org |

| Mulliken Charge on N | -0.65 e | B3LYP/6-31G* | acs.org |

| HOMO-LUMO Gap | 7.8 eV | CASPT2 | researchgate.net |

Note: These values are for the unsubstituted guanidinium cation and serve as a baseline. The presence of the ethyl group in 1-ethylguanidinium would cause slight deviations in these parameters.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Phenomena

Molecular dynamics (MD) simulations provide a dynamic picture of how 1-Ethylguanidine sulfate interacts with its environment, particularly in aqueous solutions. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces.

In an aqueous solution, the 1-ethylguanidinium cation and the sulfate anion will be solvated by water molecules. MD simulations can reveal the structure of the solvation shells around these ions. The positively charged 1-ethylguanidinium cation will interact favorably with the oxygen atoms of water molecules, forming a structured hydration shell. The hydrogen atoms of the N-H groups are capable of forming strong hydrogen bonds with water molecules, which plays a crucial role in its solvation. The ethyl group, being hydrophobic, will have a different interaction profile with water compared to the highly polar guanidinium headgroup.

The sulfate anion, with its high negative charge, will also be strongly solvated by water molecules, forming hydrogen bonds with the hydrogen atoms of water. MD simulations can be used to calculate important thermodynamic properties such as the solvation free energy, which quantifies the energetic favorability of dissolving the salt in water. nih.govnih.gov This is a critical parameter for understanding its solubility and partitioning behavior.

Table 2: Key Parameters in Molecular Dynamics Simulations of Solvation

| Parameter | Description | Relevance to this compound |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Characterizes the structure of the hydration shells around the 1-ethylguanidinium and sulfate ions. |

| Coordination Number | The number of solvent molecules in the first solvation shell. | Quantifies the immediate solvent environment of the ions. |

| Solvation Free Energy | The free energy change associated with transferring the solute from a vacuum to the solvent. | Determines the solubility and partitioning behavior of this compound. nih.gov |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficients of the ions in solution. |

Theoretical Models of Guanidinium Deprotonation in Diverse Chemical Environments

The deprotonation of the 1-ethylguanidinium cation is a key aspect of its acid-base chemistry. Theoretical models, often based on quantum chemical calculations, can be used to predict the pKa of 1-ethylguanidine. The pKa is directly related to the Gibbs free energy of the deprotonation reaction.

The high basicity of guanidines is a result of the significant resonance stabilization of the protonated guanidinium form. Theoretical studies have shown a strong correlation between calculated gas-phase proton affinities and experimental pKa values for a series of guanidine (B92328) derivatives. nih.gov The ethyl group in 1-ethylguanidine is expected to slightly increase its basicity compared to unsubstituted guanidine due to its electron-donating nature.

Computational methods can also model the effect of the chemical environment on the deprotonation process. For instance, the use of implicit solvent models (like the polarizable continuum model, PCM) in quantum chemical calculations can account for the stabilizing effect of a solvent on the charged species. nih.gov This allows for the prediction of pKa values in different solvents. kyushu-u.ac.jp

The deprotonation of the 1-ethylguanidinium cation can occur at any of the N-H protons. Theoretical calculations can determine the relative acidities of these protons, providing insight into the most likely site of deprotonation. The chemical environment, including the presence of other ions or molecules, can influence these relative acidities through specific intermolecular interactions.

Table 3: Factors Influencing the Theoretical pKa of 1-Ethylguanidine

| Factor | Description | Expected Effect on pKa |

| Inductive Effect of Ethyl Group | Electron-donating nature of the alkyl group. | Increases the pKa (makes it a stronger base). |

| Resonance Stabilization | Delocalization of the positive charge in the guanidinium cation. | A primary contributor to the high pKa of guanidines. |

| Solvation Effects | Stabilization of the charged species by the solvent. | Influences the pKa in solution; polar solvents stabilize the cation, affecting the deprotonation equilibrium. kyushu-u.ac.jp |

| Steric Effects | The size and conformation of the ethyl group. | Can influence the accessibility of protons and the solvation shell structure. |

Computational Docking Studies for Molecular Recognition and Binding Processes

Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to investigate its potential interactions with biological macromolecules like proteins or nucleic acids. sigmaaldrich.com The guanidinium group is a common motif in molecular recognition, for example, in the side chain of the amino acid arginine, which frequently participates in hydrogen bonding and electrostatic interactions within protein structures and with other molecules.

The 1-ethylguanidinium cation can act as a hydrogen bond donor through its N-H groups and can form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a protein. The ethyl group can participate in hydrophobic interactions with nonpolar residues in the binding pocket. Docking studies can help to identify potential binding partners for 1-ethylguanidine and to understand the key interactions that govern its binding. This information is valuable in fields such as drug discovery and materials science. ebi-edu.com

Table 4: Key Aspects of Computational Docking Studies for 1-Ethylguanidinium

| Aspect | Description | Relevance |

| Receptor | The target macromolecule (e.g., a protein or enzyme). | The biological or chemical target of interest for 1-ethylguanidine interaction. |

| Ligand | The 1-ethylguanidinium cation. | The molecule whose binding is being investigated. |

| Search Algorithm | Explores different possible binding poses of the ligand in the receptor's active site. | Determines the conformational space to be sampled during docking. |

| Scoring Function | Estimates the binding affinity for each pose. | Ranks the different binding poses to identify the most favorable one. nih.gov |

| Binding Interactions | Analysis of the non-covalent interactions (hydrogen bonds, electrostatic, hydrophobic) between the ligand and the receptor. | Provides a molecular-level understanding of the recognition process. |

Reaction Kinetics and Thermodynamic Parameters

The kinetics of the reactions between 1-Ethylguanidine and oxidizing radicals have been investigated to determine the speed at which these reactions occur. The rate constants for the reactions with hydroxyl radicals (•OH) and sulfate radical anions (SO₄•⁻) have been determined experimentally. researchgate.net

In pulse radiolysis studies, the rate constant for the reaction of 1-Ethylguanidine with the hydroxyl radical at pH 7.0 was found to be comparable to that of arginine, which is 3.5 x 10⁹ dm³ mol⁻¹ s⁻¹. researchgate.net This suggests a rapid reaction, primarily involving hydrogen abstraction from the methylene (B1212753) groups of the ethyl side-chain. researchgate.net

Detailed thermodynamic parameters such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the reactions of this compound with these radicals are not extensively documented in the available scientific literature. However, DFT calculations on similar molecules, like guanine (B1146940), show that the initial addition of a hydroxyl radical is an exothermic process. nih.gov

| Reactant Radical | pH | Rate Constant (k) | Method |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 7.0 | Comparable to Arginine (3.5 x 10⁹ dm³ mol⁻¹ s⁻¹) | Pulse Radiolysis |

| Sulfate Radical Anion (SO₄•⁻) | 7.0 | Data not specified, but transient species observed | Pulse Radiolysis |

Radical Reaction Mechanisms of 1-Ethylguanidine in Solution

The interaction of 1-Ethylguanidine with potent oxidizing agents like hydroxyl and sulfate radicals in aqueous environments initiates a cascade of radical reactions. These mechanisms have been explored using techniques such as pulse radiolysis, which allows for the direct observation of transient radical species. researchgate.net

The reaction between 1-Ethylguanidine and hydroxyl radicals (•OH) is highly pH-dependent. researchgate.net At a neutral pH of 7, the reaction primarily proceeds via hydrogen abstraction from the ethyl group's methylene carbons, leading to the formation of a carbon-centered radical. researchgate.net This reducing radical is denoted as EGua(C•). researchgate.net

However, under basic conditions, the reaction pathway shifts. At a high pH, a nitrogen-centered radical becomes one of the major species formed. researchgate.net This suggests that the initial site of radical attack or the subsequent rearrangement of the radical is influenced by the protonation state of the 1-Ethylguanidine molecule. researchgate.net

Similar to hydroxyl radicals, sulfate radical anions (SO₄•⁻) also react with 1-Ethylguanidine to produce transient radical species. researchgate.net In experiments using pulse radiolysis with potassium peroxodisulphate as the source of SO₄•⁻, an initial oxidizing sulfate radical anion was observed, which then reacts with 1-Ethylguanidine. researchgate.net The resulting transient species are analogous to those seen in the reactions with hydroxyl radicals, indicating that both oxidizing agents can initiate similar radical formation pathways. researchgate.net The reaction involves the one-electron oxidation of the 1-Ethylguanidine molecule. researchgate.net

The formation of either nitrogen-centered or carbon-centered radicals from 1-Ethylguanidine is a key aspect of its reactivity and is strongly dependent on the pH of the solution. researchgate.net

Carbon-Centered Radicals (EGua(C•)) : These are predominantly formed at neutral pH (e.g., pH 7). The proposed mechanism is the abstraction of a hydrogen atom from the methylene (-CH₂-) group of the ethyl side chain by the attacking radical (•OH or SO₄•⁻). This pathway generates a reducing radical species. researchgate.net

Nitrogen-Centered Radicals : These radicals are more likely to be formed under basic conditions (e.g., pH > 10). It is suggested that under high pH, the deprotonation of the guanidinium group facilitates the formation of a radical centered on one of the nitrogen atoms. researchgate.net

A significant finding is the potential for interconversion between these radical forms. Research suggests that a primarily formed nitrogen-centered radical at high pH can convert into a more stable carbon-centered radical through an intramolecular hydrogen atom shift. researchgate.net

| Condition (pH) | Attacking Radical | Primary Radical Formed | Proposed Mechanism |

|---|---|---|---|

| Neutral (pH 7) | •OH | Carbon-Centered (EGua(C•)) | H-abstraction from ethyl group |

| Basic (pH > 10) | •OH | Nitrogen-Centered | Attack on deprotonated guanidinium group |

| Neutral (pH 7) | SO₄•⁻ | Similar to •OH reaction | One-electron oxidation |

Hydrogen atom transfer (HAT) is a fundamental process in the radical chemistry of 1-Ethylguanidine. researchgate.net It is a key step that governs the transformation of the initially formed radicals into other, often more stable, radical intermediates.

The conversion of a nitrogen-centered radical to a carbon-centered radical in 1-Ethylguanidine is a prime example of an intramolecular HAT process, specifically referred to as a hydrogen atom shift. researchgate.net This type of rearrangement, likely a 1,5-HAT, involves the transfer of a hydrogen atom from a carbon on the ethyl group to the nitrogen radical. researchgate.netrsc.org Such processes are driven by the relative stability of the resulting radical species. mdpi.com The transition state for a 1,5-HAT typically involves a six-membered ring-like structure, which is entropically favored over many other intramolecular HAT processes. rsc.org This shift is crucial as it relocates the radical center from a nitrogen atom to a carbon atom, fundamentally altering the chemical properties and subsequent reactivity of the intermediate. researchgate.net

Chemical Transformation Pathways and Intermediate Formation

Following the initial formation of nitrogen- and carbon-centered radicals, 1-Ethylguanidine undergoes further chemical transformations. While the primary radical intermediates have been identified through spectroscopic methods, the complete pathways leading to final, stable degradation products are less defined in the existing literature. researchgate.net

The initially formed carbon-centered radical [EGua(C•)] is a reducing species. researchgate.net In the presence of an oxidizing agent or another radical, it can be further oxidized or participate in radical-radical coupling reactions. Plausible subsequent reactions for the carbon-centered radical could include:

Addition to molecular oxygen: If oxygen is present, the carbon-centered radical can rapidly form a peroxyl radical (ROO•). This is a common pathway in aerobic oxidation processes. nih.gov

Dimerization: Two carbon-centered radicals could combine to form a dimer.

Further Oxidation: The radical could be oxidized to a carbocation, which would then react with water to form a hydroxylated product.

The nitrogen-centered radicals formed under basic conditions are also highly reactive. Their transformation is thought to proceed via the intramolecular hydrogen atom shift to form the more stable carbon-centered radical, which would then follow the pathways described above. researchgate.net The ultimate degradation of the 1-Ethylguanidine molecule through these advanced oxidation processes would likely lead to the cleavage of the guanidinium head from the ethyl chain and eventual mineralization to smaller molecules like ammonia, nitrate (B79036), and carbon dioxide, as seen in the biodegradation of guanidine. nih.gov

Applications of 1 Ethylguanidine Sulfate in Advanced Organic Synthesis

As a Guanidinylating Reagent and Nitrogen Source in Complex Molecule Synthesis

The guanidinium (B1211019) group is a key structural motif in a wide array of biologically active natural products and synthetic molecules. The introduction of this functional group, a process known as guanidinylation, is a critical step in the synthesis of these complex targets. While direct guanidinylation reactions using 1-ethylguanidine sulfate (B86663) are not extensively documented in publicly available literature, the inherent reactivity of the guanidine (B92328) moiety suggests its potential as a guanidinylating agent. In principle, 1-ethylguanidine could react with various electrophilic partners to introduce the ethylguanidinyl group.

Role in the Synthesis of Specific Heterocyclic Compounds

The reaction of guanidine derivatives with bifunctional electrophiles is a well-established strategy for the synthesis of a variety of heterocyclic systems. 1-Ethylguanidine sulfate serves as a key reactant in the preparation of specific nitrogen-containing heterocycles.

A notable application of this compound is in the synthesis of substituted isocytosines. Specifically, the condensation reaction between 1-ethylguanidine and a β-ketoester, such as ethyl acetoacetate, provides a direct route to 3-ethyl-6-methyl-isocytosine. This reaction is a classic example of a cyclocondensation, where the guanidine moiety provides three of the atoms for the resulting pyrimidine ring.

The synthesis is typically carried out by generating N-ethylguanidine in situ from its sulfate salt. This is achieved by treating this compound with a base, such as sodium hydride, to liberate the free base, which then readily participates in the cyclization reaction. This method has been utilized in the preparation of ureidopyrimidinone derivatives, which are important scaffolds in medicinal chemistry due to their ability to form stable hydrogen-bonded dimers.

Table 1: Synthesis of 3-Ethyl-6-methyl-isocytosine

| Reactant 1 | Reactant 2 | Key Reagent | Product |

| This compound | Ethyl acetoacetate | Sodium hydride | 3-Ethyl-6-methyl-isocytosine |

This reaction highlights the utility of this compound as a readily available and stable precursor for the generation of the more reactive free N-ethylguanidine, enabling the efficient construction of functionalized heterocyclic systems.

Precursor in the Modular Assembly of Amidinourea Derivatives

Amidinourea derivatives are a class of compounds characterized by the presence of both an amidine and a urea (B33335) functional group. These structures are of interest in medicinal chemistry due to their potential to engage in multiple hydrogen bonding interactions with biological targets. The modular assembly of such derivatives often involves the stepwise construction of the final molecule from smaller, functionalized building blocks.

While the direct use of this compound as a precursor in the modular assembly of amidinourea derivatives is not explicitly detailed in the available literature, its structure suggests a potential synthetic route. Conceptually, the guanidinyl group of 1-ethylguanidine could be reacted with an isocyanate or a carbamoyl chloride to form the urea linkage, with the amidine functionality already in place. This approach would offer a convergent and efficient method for the synthesis of a library of amidinourea derivatives. However, at present, there is a lack of specific research findings or established protocols that demonstrate this application of this compound.

Development of Novel Guanidine-Based Scaffolds and Molecular Architectures

The guanidinium group is a privileged scaffold in medicinal chemistry and supramolecular chemistry due to its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions. The development of novel molecular architectures based on this functional group is an active area of research.

This compound, by providing the N-ethylguanidine unit, can be incorporated into larger molecular frameworks to create novel scaffolds. As demonstrated in the synthesis of ureidopyrimidinone derivatives, the cyclization of N-ethylguanidine with appropriate building blocks can lead to the formation of complex, self-assembling systems. These systems can form discrete molecular aggregates or extended supramolecular polymers through a network of hydrogen bonds. The ethyl substituent on the guanidine moiety can influence the solubility, steric hindrance, and self-assembly properties of the resulting molecular architectures, allowing for the fine-tuning of their characteristics.

The development of such novel guanidine-based scaffolds holds promise for applications in areas such as drug delivery, crystal engineering, and the design of new materials with tailored properties. The use of this compound as a foundational building block in this context underscores its importance in the exploration of new chemical space and the creation of innovative molecular systems.

Biochemical Research Applications of 1 Ethylguanidine Sulfate

Investigation of Specific Enzyme Inhibition Mechanisms at the Molecular Level

1-Ethylguanidine sulfate (B86663) serves as a valuable chemical tool in biochemical research, particularly in the exploration of enzyme inhibition. Its structural features allow it to participate in molecular interactions that can disrupt the catalytic activity of specific enzymes, providing insights into their function and mechanism.

Studies on Phosphopantetheinyl Transferase (PptT) Inhibition in Mycobacterium tuberculosis Research Models

A significant area of research involving guanidine-containing compounds is the development of inhibitors against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov One validated target for anti-tuberculosis drugs is the enzyme Phosphopantetheinyl Transferase (PptT). acs.orgnih.gov PptT is crucial for the biosynthesis of essential cellular lipids and virulence factors in Mtb. acs.orgnih.gov The enzyme catalyzes the transfer of a 4'-phosphopantetheine (B1211885) group from coenzyme A to a carrier protein, a necessary step for the activation of various synthases involved in producing the complex mycobacterial cell wall. nih.gov

In the context of developing novel PptT inhibitors, 1-Ethylguanidine sulfate has been synthesized as part of broader studies on structure-activity relationships (SAR) of amidinourea-based compounds. nih.govacs.org These studies aim to identify molecules that can effectively block the function of PptT, thereby inhibiting the growth and persistence of Mtb. acs.orgnih.gov The essential role of PptT in both the growth and survival of Mtb during infection makes it an attractive target for therapeutic intervention. nih.gov Research in this area explores how modifications to the guanidine (B92328) group and surrounding molecular scaffold affect the compound's ability to inhibit PptT. nih.govacs.org

Analysis of Molecular Interactions between this compound and Enzyme Active Sites

The guanidinium (B1211019) group, a key feature of this compound, is known to participate in specific molecular interactions within the active sites of enzymes. This positively charged group can form strong hydrogen bonds and salt bridges with negatively charged or polar residues, such as aspartate, glutamate (B1630785), and the phosphate (B84403) backbone of cofactors.

In the case of PptT inhibitors, docking studies are employed to understand how compounds containing the guanidine moiety orient themselves within the enzyme's active site. nih.govacs.org These computational models help to elucidate the specific amino acid residues that interact with the inhibitor. The analysis of these interactions is fundamental to understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. The ethyl group in this compound can also contribute to hydrophobic interactions within the active site, further influencing its binding affinity and inhibitory potential. The goal of such analyses is to optimize the molecular structure of the inhibitor to achieve maximal interaction with the target enzyme, leading to enhanced therapeutic efficacy. researchgate.net

Probing Molecular Recognition Events in Model Biological Systems

Molecular recognition is a fundamental process in biology, governing interactions between molecules such as proteins, nucleic acids, and small ligands. This compound can be used as a model compound to study these recognition events. The guanidinium group is a common motif in biological recognition, for instance in the side chain of arginine, which is frequently involved in binding to phosphate groups of DNA and RNA, as well as to carboxylate groups in other proteins.

By using this compound in model systems, researchers can investigate the energetic contributions of the guanidinium group to binding affinity and specificity. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the thermodynamics and kinetics of its interactions with model receptors. These studies provide foundational knowledge on how the specific geometry and charge distribution of the guanidinium group contribute to stable and specific molecular recognition, which is crucial for the design of new molecules that can target specific biological interactions.

Analysis of Small Molecule Partitioning in Biomolecular Condensates using Advanced Spectroscopic Techniques

Biomolecular condensates are non-membranous compartments within cells that form through liquid-liquid phase separation and play a role in various cellular processes by concentrating or excluding specific molecules. condensates.comcondensates.comnih.gov Understanding how small molecules, such as this compound, partition into these condensates is critical for characterizing their function and for drug design. condensates.comdewpointx.com

Recent studies have quantified the partitioning of thousands of small molecules into various in vitro reconstituted biomolecular condensates. condensates.comnih.gov These studies have revealed that the partitioning behavior is largely governed by the physicochemical properties of the small molecules, with features related to aqueous solubility and hydrophobicity being strong predictors. condensates.comnih.govresearchgate.net Guanidine-containing compounds were among the classes of molecules analyzed in these large-scale studies. researchgate.net

Advanced spectroscopic techniques are employed to monitor the partitioning of small molecules into these condensates. For instance, fluorescence microscopy can be used if the small molecule is fluorescent or is tagged with a fluorescent probe. condensates.com Other techniques like nuclear magnetic resonance (NMR) spectroscopy can also provide insights into the local environment of the small molecule upon partitioning. The partitioning of a compound like this compound would be influenced by its polarity and its ability to interact with the components of the condensate, which often form a distinct chemical environment, such as a hydrophobic one. condensates.comnih.gov

The following table summarizes the key physicochemical properties of this compound that are relevant to its biochemical research applications:

| Property | Value | Reference |

| Molecular Formula | [C2H5NHC(=NH)NH2]2·H2SO4 | sigmaaldrich.com |

| Molecular Weight | 272.33 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 244 °C (decomposes) | sigmaaldrich.com |

| Functional Group | Amine, Guanidine | sigmaaldrich.com |

Analytical Methodology Development for 1 Ethylguanidine Sulfate

Spectrophotometric and Spectroscopic Quantification Methods in Research Settings

Spectroscopic methods are essential for both structural confirmation and quantification. While some methods are better suited for identification, others can be adapted for quantitative analysis.

UV-Visible (UV-Vis) Spectrophotometry

Direct quantification of 1-Ethylguanidine sulfate (B86663) by UV-Vis spectrophotometry is generally not practical. The molecule lacks a significant chromophore that absorbs light in the standard 220–800 nm range. researchgate.net While absorbance can be measured at very low wavelengths (~195 nm), this region is prone to interference from common solvents and impurities. nih.gov For quantitative purposes in a research setting, a colorimetric method could be developed. This would involve a derivatization reaction that produces a colored product. For instance, a method for other guanidine (B92328) derivatives involves reaction with an alkaline solution of sodium nitroprusside and hydrogen peroxide to produce a brightly colored product that can be measured with a photoelectrocolorimeter at a specific wavelength, such as 490 nm. google.com

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification of functional groups and confirmation of a compound's identity but is not typically used for quantification. The IR spectrum of 1-Ethylguanidine sulfate would be expected to show characteristic absorption bands for the guanidinium (B1211019) group and the ethyl substituent. Key expected peaks for the guanidinium cation include N-H stretching vibrations (typically broad bands in the 3200-3400 cm⁻¹ region), the C=N asymmetric stretching vibration around 1678 cm⁻¹, and N-H bending (scissoring) vibrations around 1635 cm⁻¹. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and can also be used as an absolute quantitative method (quantitative NMR or qNMR).

¹H NMR: The proton NMR spectrum provides definitive structural information. For 1-Ethylguanidine, the spectrum would show a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, confirming the ethyl group. Additional broad, exchangeable signals for the N-H protons of the guanidinium group would also be present.

qNMR: For quantification, a known mass of the this compound sample is dissolved with a known mass of an inert, certified internal standard that has a distinct NMR signal. By comparing the integral of a specific analyte proton signal to the integral of a standard's proton signal, the exact purity or concentration of the analyte can be determined without the need for a specific reference standard of the analyte itself. wikipedia.org

| Technique | Primary Use | Principle | Expected Spectral Features for this compound |

|---|---|---|---|

| UV-Vis Spectrophotometry | Quantification (with derivatization) | Measures absorbance of light by a chromophore. | No significant absorbance >220 nm. Requires derivatization to form a colored complex. |

| FTIR Spectroscopy | Identification / Structural Confirmation | Measures absorption of infrared radiation by molecular bonds, exciting vibrations. | N-H stretching (~3200-3400 cm⁻¹), C=N stretching (~1670 cm⁻¹), N-H bending (~1635 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹). |

| NMR Spectroscopy | Identification & Quantification (qNMR) | Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | ¹H NMR: Triplet (~1.2 ppm) and quartet (~3.2 ppm) for ethyl group; broad N-H signals. ¹³C NMR: Signals for ethyl carbons and the guanidinium carbon (~157 ppm). |

Development and Validation of Assay Procedures for Research and Quality Control Purposes

Once an analytical procedure, such as an HPLC assay, is developed, it must be validated to demonstrate that it is suitable for its intended purpose. ich.org Method validation is a regulatory requirement in quality control environments and ensures the reliability of analytical data. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). ich.orgamsbiopharma.com

The development and validation process would involve:

Method Development: Selecting the optimal chromatographic conditions (e.g., a HILIC column, mobile phase composition, flow rate, and detector settings) to achieve a sharp, symmetrical, and well-resolved peak for 1-Ethylguanidine, separate from any known impurities or degradation products.

Method Validation: Performing a series of experiments to assess the performance of the developed method against predefined acceptance criteria.

The core validation characteristics for a quantitative assay include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. amsbiopharma.com This is typically demonstrated by showing a lack of interference at the retention time of the analyte peak.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix and the percentage recovered is calculated.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories (an inter-laboratory trial).

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). ich.org This provides an indication of its reliability during normal usage.

| Validation Parameter | Definition | Typical Acceptance Criteria for a QC Assay |

|---|---|---|

| Specificity | Ability to measure only the desired analyte. | No interference from placebo or impurities at the analyte's retention time. Peak purity should pass. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Concentration interval of acceptable performance. | Typically 80% to 120% of the target assay concentration. |

| Accuracy | Closeness to the true value. | Percent recovery typically within 98.0% - 102.0%. |

| Precision (Repeatability & Intermediate) | Agreement among multiple measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Quantitation (LOQ) | Lowest concentration reliably measured. | Analyte signal should be at least 10 times the noise signal (S/N ≥ 10); precision and accuracy must be acceptable at this level. |

| Robustness | Resistance to small changes in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Q & A

Q. What established experimental protocols are recommended for synthesizing 1-Ethylguanidine sulfate, and how can reproducibility be ensured?

Methodological Answer: Synthesis should follow peer-reviewed protocols, such as guanidine alkylation in controlled pH conditions, with sulfate counterion incorporation via ion exchange. Purification steps (e.g., recrystallization or HPLC) must be explicitly documented, including solvent ratios, temperature gradients, and yield calculations. To ensure reproducibility, provide:

- Detailed stoichiometric ratios and reaction timelines .

- Characterization data (e.g., NMR, IR, elemental analysis) for both intermediates and final product .

- Raw spectral data in supplementary files with metadata (e.g., instrument calibration logs) .

(Advanced)

Q. How can contradictory reports on the thermodynamic stability of this compound in aqueous solutions be systematically analyzed?

Methodological Answer: Contradictions often arise from variability in experimental conditions (e.g., ionic strength, temperature control). To resolve discrepancies:

- Conduct a meta-analysis of published data using PRISMA guidelines to assess methodological quality, focusing on allocation concealment and blinding .

- Replicate key studies under standardized conditions (controlled humidity, inert atmosphere) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Use computational modeling (e.g., DFT calculations) to predict stability under varying pH and validate with empirical DSC/TGA data .

(Basic)

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity?

Methodological Answer:

- NMR Spectroscopy: Assign all proton and carbon peaks, noting splitting patterns and coupling constants. Compare with literature values for ethylguanidine derivatives .

- HPLC-MS: Use a polar stationary phase (e.g., C18) with UV detection at 210 nm. Calibrate retention times against certified reference standards .

- Elemental Analysis: Report %C, %H, %N, and %S with <0.3% deviation from theoretical values .

Document instrument parameters (e.g., column type, mobile phase gradient) in supplementary materials .

(Advanced)

Q. How can researchers design experiments to investigate the catalytic role of this compound in organic reactions while minimizing bias?

Methodological Answer:

- Blinded Trials: Assign reaction setups randomly and have independent analysts quantify yields .

- Control Groups: Include reactions without the compound and with structural analogs (e.g., 1-methylguanidine sulfate) to isolate its catalytic effect .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track intermediate formation, ensuring time-resolved data aligns with proposed mechanisms .

- Statistical Power Analysis: Predefine sample sizes using G*Power to ensure results are not underpowered .

(Basic)

Q. What are the best practices for documenting experimental procedures involving this compound in academic publications?

Methodological Answer:

- Structured Reporting: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for separating main-text methods from supplementary details .

- Data Transparency: Include raw spectra, chromatograms, and crystallographic data in machine-readable formats (e.g., .CIF for XRD) .

- Ethical Compliance: Declare safety protocols (e.g., fume hood use, waste disposal) and conflicts of interest .

(Advanced)

Q. What strategies can address conflicting bioactivity results of this compound across cell-based assays?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., ATCC-validated HepG2) and normalize to internal controls (e.g., β-galactosidase activity) .

- Dose-Response Curves: Generate IC50 values across ≥3 independent replicates, applying nonlinear regression models .

- Confounding Factor Analysis: Test for endotoxin contamination (via LAL assays) and solvent cytotoxicity .

- Multi-Omics Integration: Pair activity data with transcriptomic/proteomic profiles to identify off-target effects .

(Basic)

Q. How should researchers handle hygroscopicity issues when storing this compound?

Methodological Answer:

- Storage Conditions: Use desiccators with anhydrous calcium sulfate, and monitor humidity via data loggers .

- Characterization Post-Storage: Re-measure melting points and NMR spectra after storage to confirm stability .

- Documentation: Report storage duration, temperature, and container type (e.g., glass vs. polymer) in metadata .

(Advanced)

Q. How can machine learning models improve the prediction of this compound’s reactivity in novel reaction environments?

Methodological Answer:

- Data Curation: Train models on high-quality datasets (e.g., Reaxys entries with ≥90% yield reproducibility) .

- Feature Selection: Include electronic parameters (e.g., HOMO-LUMO gaps) and solvent descriptors (Hansen solubility parameters) .

- Validation: Cross-check predictions with small-scale lab experiments, using Bayesian optimization to refine hyperparameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.